N-[4-(allyloxy)benzyl]-N-cyclohexylamine
Description
N-[4-(allyloxy)benzyl]-N-cyclohexylamine is a secondary amine characterized by a benzyl group substituted at the para position with an allyloxy (-O-CH₂CH=CH₂) moiety and a cyclohexyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36g/mol |
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-2-12-18-16-10-8-14(9-11-16)13-17-15-6-4-3-5-7-15/h2,8-11,15,17H,1,3-7,12-13H2 |
InChI Key |
BKDIVUXJOHGIHF-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclohexylamine typically involves the reaction of 4-(allyloxy)benzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylamine moiety can be reduced to form secondary amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-cyclohexylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to active sites, while the cyclohexylamine moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
Halogen vs. Allyloxy Substituents
- N-(4-chlorobenzyl)-N-cyclohexylamine (): Replacing the allyloxy group with a chloro substituent reduces steric hindrance and introduces electron-withdrawing effects. Chlorinated analogs are highlighted for their fungicidal activity in agricultural applications .
Substituent Position: Para vs. Meta
- N-[3-(allyloxy)benzyl]-N-cyclohexylamine (): The meta-substituted isomer (CAS 797013-25-3) has a molecular weight of 245.36 g/mol, slightly higher than the para-substituted target compound. The meta position may alter molecular symmetry and dipole moments, affecting solubility or binding affinity in biological systems.
Cycloalkyl Group Variations
- This compound (CAS 880812-09-9) has a lower molecular weight (203.28 g/mol) compared to the cyclohexyl analog.
- N-(4-chlorobenzyl)-N-cycloheptylamine (): Increasing the cycloalkyl size to cycloheptyl (C₇H₁₃) enhances lipophilicity, which may improve membrane permeability in agrochemical applications .
Data Table: Key Properties of N-[4-(allyloxy)benzyl]-N-cyclohexylamine and Analogs
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